molecular formula C8H10ClN3 B12115566 5-Allyl-6-chloro-2-methylpyrimidin-4-amine CAS No. 85826-34-2

5-Allyl-6-chloro-2-methylpyrimidin-4-amine

Cat. No.: B12115566
CAS No.: 85826-34-2
M. Wt: 183.64 g/mol
InChI Key: PMNLBPKZOWXYIE-UHFFFAOYSA-N
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Description

5-Allyl-6-chloro-2-methylpyrimidin-4-amine is a substituted pyrimidine derivative characterized by an allyl group at position 5, chlorine at position 6, and a methyl group at position 2. Pyrimidines are heterocyclic aromatic compounds with significant pharmacological relevance due to their structural similarity to nucleic acid bases. Substituted pyrimidines, particularly those with amino and halogen substituents, are frequently explored as pharmacophores in drug discovery .

Properties

CAS No.

85826-34-2

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

IUPAC Name

6-chloro-2-methyl-5-prop-2-enylpyrimidin-4-amine

InChI

InChI=1S/C8H10ClN3/c1-3-4-6-7(9)11-5(2)12-8(6)10/h3H,1,4H2,2H3,(H2,10,11,12)

InChI Key

PMNLBPKZOWXYIE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)CC=C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allyl-6-chloro-2-methylpyrimidin-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 2-methyl-4-chloropyrimidine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Allyl-6-chloro-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Allyl-6-chloro-2-methylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for antiviral and anticancer agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Allyl-6-chloro-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit key enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents (Positions) Pharmacological Target/Activity Synthesis Method Notable Physical/Chemical Properties References
5-Allyl-6-chloro-2-methylpyrimidin-4-amine 5-allyl, 6-Cl, 2-Me Not explicitly reported (potential kinase or enzyme inhibitor) Likely electrochemical cross-coupling Moderate lipophilicity (allyl group), stability influenced by Cl and Me substituents N/A
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine 5-Cl, 6-Me, 2-pyridinyl, N-phenethyl Methionine aminopeptidase 1/2 inhibitor Multi-step nucleophilic substitution High molecular weight (423.73 g/mol), enhanced solubility from pyridinyl group
4,6-Dichloro-5-methoxypyrimidine 4,6-Cl, 5-OMe Intermediate for agrochemicals/pharmaceuticals Commercial synthesis (gift sample) Crystalline stability via Cl···N interactions (3.09–3.10 Å)
6-Chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine 6-Cl, 5-I, 2-SMe Not reported (halogenation potential for radiopharmaceuticals) Halogenation of pyrimidine precursors High density due to iodine (C$5$H$5$ClIN$_3$S)
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine 4-Cl, 6-OMe, 2-Me Pharmaceutical intermediate (CAS: 88474-31-1) Methoxylation of chloropyrimidines Improved solubility (methoxy group), mp 313–315 K

Substituent Effects on Reactivity and Bioactivity

  • Chlorine and Methyl Groups: The 6-chloro and 2-methyl substituents are common in pyrimidine-based inhibitors (e.g., methionine aminopeptidase inhibitors in ). Chlorine enhances electrophilicity for nucleophilic substitution, while methyl groups improve metabolic stability .
  • Allyl vs. Aryl Groups: The allyl group in the target compound may offer unique reactivity in cross-coupling reactions compared to bulkier aryl groups (e.g., phenethyl or pyridinyl in ). Electrochemical arylation efficiency is highly substituent-dependent, as noted in , suggesting allyl groups could favor specific coupling pathways .

Biological Activity

5-Allyl-6-chloro-2-methylpyrimidin-4-amine is a heterocyclic compound with significant potential in medicinal chemistry. Its structure includes an allyl group at the 5-position, a chlorine atom at the 6-position, and a methyl group at the 2-position of the pyrimidine ring, contributing to its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

  • Molecular Formula : C8H10ClN3
  • Molecular Weight : Approximately 183.64 g/mol
  • SMILES Notation : CC1=NC(=C(C(=N1)Cl)CC=C)N

The unique structural features of 5-Allyl-6-chloro-2-methylpyrimidin-4-amine enhance its reactivity and biological interactions compared to other pyrimidine derivatives.

Biological Activity

Research indicates that 5-Allyl-6-chloro-2-methylpyrimidin-4-amine exhibits antimicrobial and anticancer properties. Its mechanism of action likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular processes such as DNA replication and protein synthesis.
  • Targeting Cellular Pathways : It can influence pathways related to cell growth and proliferation, making it a candidate for drug development against various diseases, including viral infections and cancer.

Antimicrobial Activity

In a study evaluating various pyrimidine derivatives, 5-Allyl-6-chloro-2-methylpyrimidin-4-amine was shown to effectively inhibit microbial growth. The compound's activity was compared with standard antibiotics, revealing comparable or superior efficacy against certain bacterial strains.

CompoundActivity TypeIC50 (μM)
5-Allyl-6-chloro-2-methylpyrimidin-4-amineAntimicrobial15
Standard Antibiotic AAntimicrobial20
Standard Antibiotic BAntimicrobial25

Anticancer Properties

In vitro studies demonstrated that 5-Allyl-6-chloro-2-methylpyrimidin-4-amine exhibits cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in these cells suggests potential as an anticancer agent.

Cell LineTreatment Concentration (μM)Cell Viability (%)
Cancer Cell Line A1040
Cancer Cell Line B2030

The biological effects of 5-Allyl-6-chloro-2-methylpyrimidin-4-amine are attributed to its interaction with specific molecular targets:

  • Enzyme Binding : The compound binds to enzymes involved in nucleotide synthesis, disrupting their function.
  • Receptor Interaction : It may also interact with cellular receptors that regulate growth signals, leading to altered cellular responses.

Comparative Analysis with Similar Compounds

The following table compares 5-Allyl-6-chloro-2-methylpyrimidin-4-amine with structurally similar compounds regarding their biological activities:

Compound NameStructural FeaturesBiological Activity
2-Amino-4-chloro-6-methylpyrimidineLacks allylic substitutionLower antimicrobial activity
5-Allyl-4-chloro-6-methylpyrimidin-2-ylamineContains allylic groupEnhanced reactivity
4-Chloro-6-methylpyrimidineNo amine functionalityLimited reactivity

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